molecular formula C10H10N2O2 B161875 7-Hydrazinyl-4-methyl-2H-chromen-2-one

7-Hydrazinyl-4-methyl-2H-chromen-2-one

Cat. No.: B161875
M. Wt: 190.20 g/mol
InChI Key: ZGALTRTXIDNBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin hydrazine is a derivative of coumarin, a naturally occurring compound found in many plants Coumarin itself is known for its sweet scent and is used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin hydrazine can be synthesized through several methods. One common approach involves the reaction of coumarin with hydrazine hydrate. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions. For example, the reaction of acetylcoumarin with hydrazine hydrate in the presence of a strong acid like sulfuric acid can yield coumarin hydrazine .

Industrial Production Methods

Industrial production of coumarin hydrazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Coumarin hydrazine undergoes various chemical reactions, including:

    Oxidation: Coumarin hydrazine can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.

    Substitution: The hydrazine group in coumarin hydrazine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of coumarin hydrazine can yield coumarin derivatives with different functional groups attached to the hydrazine moiety .

Scientific Research Applications

Coumarin hydrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its fragrance and use in flavorings.

    Coumarin derivatives: Various derivatives with different functional groups attached to the coumarin core.

    Hydrazine derivatives: Compounds containing the hydrazine group, known for their reactivity and use in various chemical reactions.

Uniqueness

Coumarin hydrazine is unique due to the combination of the coumarin and hydrazine moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from chemical synthesis to biological research .

Biological Activity

7-Hydrazinyl-4-methyl-2H-chromen-2-one (also known as coumarin hydrazine) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a coumarin backbone with a hydrazine functional group. This structure is significant as it contributes to the compound's reactivity and biological activity.

Target Sites:
The primary target of this compound appears to be the cell wall of bacteria , specifically interacting with carboxylic acid groups present on bacterial surfaces. This interaction leads to morphological changes in bacterial cells, which can inhibit their growth and proliferation .

Mode of Action:
The compound's reactive hydrazine group enables it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, which can disrupt normal cellular functions. For example, it has been shown to fluorescently label proteins containing aldehyde groups in live cells, allowing for the visualization of oxidative stress-induced carbonylation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating several derivatives, compounds similar to this compound demonstrated high efficacy against Staphylococcus pneumoniae , with moderate activity against Pseudomonas aeruginosa and Bacillus cereus .

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainActivity Level
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus cereusModerate
Salmonella panamaLow

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A notable study reported that derivatives of this compound exhibited potent antitumor activity against MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations (20.2 μM for MCF-7 and 9.3 μM for K562) .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
MCF-720.2
K5629.3

Case Studies

  • Detection of Oxidative Stress : A study demonstrated the use of this compound as a fluorescent probe for detecting oxidative stress in live cells. The compound was able to visualize carbonylation events induced by hydrogen peroxide treatment, highlighting its potential for high-content screening applications in cellular biology .
  • Molecular Docking Studies : Molecular docking studies have indicated that derivatives of this compound can effectively bind to targets involved in leishmaniasis treatment, suggesting a broader therapeutic potential beyond antimicrobial and anticancer applications .

Properties

IUPAC Name

7-hydrazinyl-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGALTRTXIDNBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydrazinyl-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-Hydrazinyl-4-methyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-Hydrazinyl-4-methyl-2H-chromen-2-one
Reactant of Route 4
7-Hydrazinyl-4-methyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-Hydrazinyl-4-methyl-2H-chromen-2-one
Reactant of Route 6
7-Hydrazinyl-4-methyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.